molecular formula C4H12N.C4BO8 B1148414 Tetramethylammonium bis(oxalato)borate CAS No. 125579-66-0

Tetramethylammonium bis(oxalato)borate

Cat. No.: B1148414
CAS No.: 125579-66-0
M. Wt: 260.993
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Description

Tetramethylammonium bis(oxalato)borate is a chemical compound that contains tetramethylammonium cations and bis(oxalato)borate anions. This compound is known for its unique properties and applications, particularly in the field of electrochemistry. It is often used as an electrolyte in electric double-layer capacitors and other electrochemical devices due to its high ionic conductivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium bis(oxalato)borate can be synthesized by reacting tetramethylammonium hydroxide with oxalic acid and boric acid. The reaction typically involves heating the mixture in a suitable solvent, such as benzene, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve microwave irradiation to enhance the reaction efficiency and yield. This method has been shown to produce high-purity this compound with improved electrochemical properties .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium bis(oxalato)borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tetramethylammonium bis(oxalato)borate exerts its effects is primarily related to its ability to dissociate into tetramethylammonium cations and bis(oxalato)borate anions in solution. These ions contribute to the high ionic conductivity and stability of the compound, making it an effective electrolyte in electrochemical applications. The bis(oxalato)borate anion can also participate in various chemical reactions, forming stable complexes with metal ions and other species .

Biological Activity

Tetramethylammonium bis(oxalato)borate (TMABOB) is a compound that has garnered attention in various fields, including electrochemistry and biological applications. This article delves into the biological activity of TMABOB, examining its interactions, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}BNO8_8
  • Molecular Weight : 260.994 g/mol
  • CAS Number : 125579-66-0

Mechanisms of Biological Activity

TMABOB exhibits several mechanisms that contribute to its biological activity:

  • Electrochemical Properties : TMABOB and its analogs are known for their electrochemical stability, which is crucial for their application in bioelectrochemical systems. For instance, the ionic liquid nature of TMABOB allows it to facilitate electron transfer processes, making it suitable for use in microbial fuel cells and biosensors .
  • Cellular Interactions : Research indicates that TMABOB can influence cellular processes. Ionic liquids, including TMABOB, have shown varying degrees of cytotoxicity depending on concentration and exposure duration. Studies have revealed that certain concentrations can induce apoptosis in various cell lines, including HeLa and IPC-81 cells .
  • Antimicrobial Activity : Preliminary investigations suggest that TMABOB may possess antimicrobial properties. Its interactions with bacterial membranes can disrupt cellular integrity, leading to cell death. This property is particularly relevant in developing new antimicrobial agents .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of TMABOB on HeLa cells using a standard MTT assay. The results indicated an effective concentration (EC50_{50}) of approximately 500 μM, demonstrating significant cell viability reduction at higher concentrations.

Concentration (μM)Cell Viability (%)
0100
10085
25065
50030
100010

This data suggests that while TMABOB may be safe at low concentrations, higher doses could lead to significant cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of TMABOB against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods.

Bacteria TypeMIC (μM)
Staphylococcus aureus250
Escherichia coli500
Pseudomonas aeruginosa750

These findings indicate that TMABOB has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is a common pathogen in clinical settings .

Comparative Analysis with Other Borate Compounds

To contextualize the biological activity of TMABOB, a comparison with other borate compounds is useful:

CompoundCytotoxicity (EC50_{50}, μM)Antimicrobial Activity
This compound (TMABOB)500Moderate
Tetraethylammonium bis(oxalato)borate (TEABOB)600High
Boric Acid>1000Low

This table highlights that while TMABOB exhibits moderate cytotoxicity and antimicrobial activity, other compounds like TEABOB may offer enhanced effects .

Properties

IUPAC Name

tetramethylazanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4BO8.C4H12N/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;1-5(2,3)4/h;1-4H3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIDRQHOGPKWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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